molecular formula C9H10ClN3O B1476662 6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane CAS No. 2097979-16-1

6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane

Cat. No.: B1476662
CAS No.: 2097979-16-1
M. Wt: 211.65 g/mol
InChI Key: FEZRLFFFDHCJGB-UHFFFAOYSA-N
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Description

6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[311]heptane is a bicyclic compound featuring a unique structure that includes a pyrazine ring substituted with a chlorine atom and a fused oxabicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be employed to construct the oxabicycloheptane core . The reaction proceeds efficiently with a broad array of substrates, allowing for further functionalization to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane has several scientific research applications:

    Medicinal Chemistry: The compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used in studies investigating the interaction of bicyclic structures with biological macromolecules.

Mechanism of Action

The mechanism of action of 6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets. The chlorine-substituted pyrazine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the oxabicycloheptane ring system can provide steric hindrance, influencing the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a chlorine-substituted pyrazine ring and an oxabicycloheptane ring system. This unique structure imparts specific chemical and biological properties that distinguish it from other bicyclic compounds.

Properties

IUPAC Name

6-(3-chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-8-9(12-2-1-11-8)13-6-3-7(13)5-14-4-6/h1-2,6-7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZRLFFFDHCJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC1N2C3=NC=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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